1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid is a biochemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrazole ring substituted with benzyl and propyl groups .
Preparation Methods
The synthesis of 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions typically involve mild temperatures and the use of catalysts such as silver or copper . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, organic solvents like dichloromethane, and catalysts such as palladium or copper . Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-3-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to proteins and enzymes . These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-propyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds such as:
3-Phenyl-1H-pyrazole-4-carboxylic acid: This compound has a phenyl group instead of a benzyl group, which can affect its chemical reactivity and biological activity.
1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid: The presence of a nitro group in this compound can significantly alter its electronic properties and reactivity compared to this compound.
1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole: This compound has multiple hydroxyphenyl groups, which can enhance its hydrogen bonding capabilities and influence its biological activity.
Properties
IUPAC Name |
1-benzyl-3-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-6-13-12(14(17)18)10-16(15-13)9-11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZYVWQWNAGYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C=C1C(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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